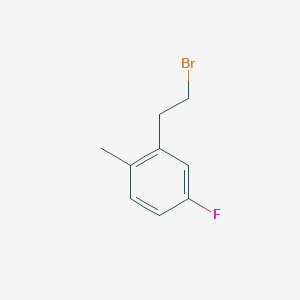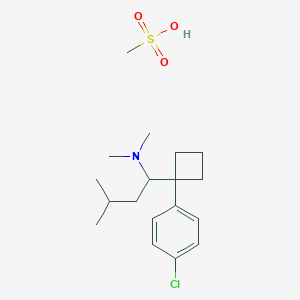
Sibutramine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Sibutramine (methanesulfonate) is a chemical compound that has been widely studied for its potential applications in weight management and obesity treatment. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The compound is known for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can lead to increased satiety and reduced food intake.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Sibutramine (methanesulfonate) typically involves the following steps:
Formation of the Intermediate: The process begins with the reaction of 1-(4-chlorophenyl)-N,N-dimethyl-2-(methylamino)propan-1-amine with methanesulfonic acid to form the intermediate compound.
Methanesulfonate Formation: The intermediate is then treated with methanesulfonic acid under controlled conditions to yield (±)-Sibutramine (methanesulfonate).
Industrial Production Methods: In industrial settings, the production of (±)-Sibutramine (methanesulfonate) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: (±)-Sibutramine (methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methanesulfonate group.
Aplicaciones Científicas De Investigación
(±)-Sibutramine (methanesulfonate) has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of racemic mixtures and enantiomeric separation.
Medicine: Explored as a treatment for obesity and weight management due to its appetite-suppressing properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of (±)-Sibutramine (methanesulfonate) involves the inhibition of the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced satiety and reduced food intake. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are responsible for the reuptake of these neurotransmitters.
Comparación Con Compuestos Similares
(±)-Sibutramine (methanesulfonate) can be compared with other similar compounds such as:
Fluoxetine: Another serotonin reuptake inhibitor used in the treatment of depression and anxiety.
Phentermine: A sympathomimetic amine used as an appetite suppressant for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness: (±)-Sibutramine (methanesulfonate) is unique in its dual action of inhibiting the reuptake of multiple neurotransmitters, which contributes to its effectiveness in weight management. Unlike other compounds that target a single neurotransmitter, (±)-Sibutramine (methanesulfonate) offers a broader spectrum of activity, making it a versatile option for obesity treatment.
Propiedades
Número CAS |
676598-10-0 |
|---|---|
Fórmula molecular |
C18H30ClNO3S |
Peso molecular |
376.0 g/mol |
Nombre IUPAC |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C17H26ClN.CH4O3S/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;1-5(2,3)4/h6-9,13,16H,5,10-12H2,1-4H3;1H3,(H,2,3,4) |
Clave InChI |
MWKDQYLHASOIBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


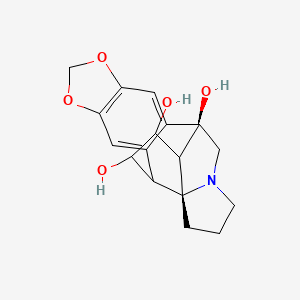
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)

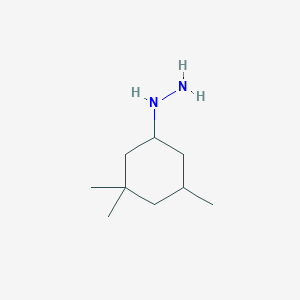

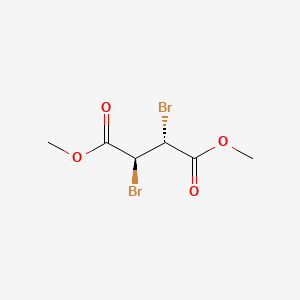
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
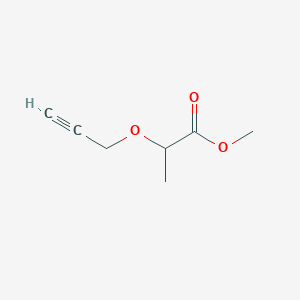
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)

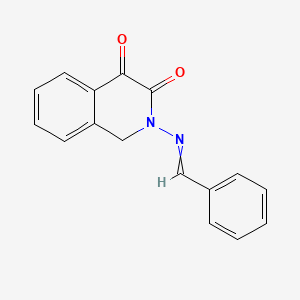
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)
![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
